molecular formula C17H18FNO B11172389 N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B11172389
M. Wt: 271.33 g/mol
InChI Key: ZNNGSUPKOBRULA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide is an organic compound with the molecular formula C17H18FNO It is a benzamide derivative, characterized by the presence of a fluorophenyl group and dimethyl substitutions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide typically involves the reaction of 4-fluorophenethylamine with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its combination of a fluorophenyl group and dimethyl substitutions on the benzene ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C17H18FNO/c1-12-3-6-15(11-13(12)2)17(20)19-10-9-14-4-7-16(18)8-5-14/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

ZNNGSUPKOBRULA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)C

Origin of Product

United States

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